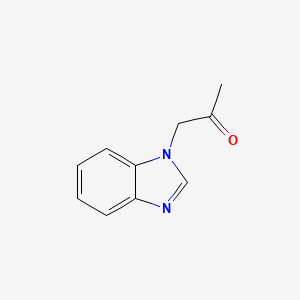

1-(1h-Benzimidazol-1-Yl)propan-2-One

Description

Significance of Benzimidazole (B57391) Derivatives in Chemical and Biological Sciences

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene (B151609) and imidazole (B134444) rings. This structural motif is of great interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.

Researchers have extensively documented the therapeutic potential of benzimidazole derivatives, which includes:

Antimicrobial activity: Many benzimidazole compounds have demonstrated efficacy against a range of microbial pathogens.

Anticancer properties: Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Antiviral activity: The benzimidazole nucleus is a key component in several antiviral agents.

Anti-inflammatory effects: A number of derivatives have displayed significant anti-inflammatory properties.

The broad biological activities of these compounds have established the benzimidazole scaffold as a privileged structure in drug discovery and development.

Overview of 1-(1H-Benzimidazol-1-yl)propan-2-one as a Versatile Research Compound

This compound serves as a key intermediate and a foundational structure in the synthesis of more complex benzimidazole derivatives. Its chemical structure, featuring a propan-2-one substituent on the benzimidazole ring, provides reactive sites for further chemical modifications. This adaptability makes it a valuable tool for researchers exploring the structure-activity relationships of novel benzimidazole-based compounds.

Recent research has highlighted the utility of this compound as a scaffold in the development of compounds with significant biological activities. For instance, a study focused on the synthesis of novel oxime-ether derivatives of this compound demonstrated their potent antifungal properties. researchgate.net In this research, the parent compound was chemically modified to produce a series of derivatives that were then tested against various fungal strains. The results indicated that many of these new compounds exhibited excellent antifungal activity, in some cases surpassing that of the commercial fungicide carbendazim (B180503). researchgate.net

Another significant area of research involves the investigation of a tetrabrominated derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, for its potential as an anticancer agent. A study evaluating its pro-apoptotic activity revealed that this compound could induce programmed cell death in acute lymphoblastic leukemia and breast cancer cells. mdpi.comnih.gov The cytotoxicity of this derivative was quantified, demonstrating its potential as a lead compound in the development of new cancer therapies. mdpi.comnih.gov

The following interactive data tables present key findings from these research areas.

Antifungal Activity of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one Oxime-Ether Derivatives

| Compound | Inhibition Rate (%) against Botrytis cinerea at 50 mg/L | Inhibition Rate (%) against Sclerotinia sclerotiorum at 50 mg/L | Inhibition Rate (%) against Beans sclerotia at 50 mg/L |

|---|---|---|---|

| Derivative A | 85.2 | 91.5 | 88.7 |

| Derivative B | 79.8 | 85.3 | 82.1 |

| Carbendazim (Control) | 75.4 | 82.6 | 80.3 |

Cytotoxicity (IC50) of 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Acute Lymphoblastic Leukemia) | 12.43 |

| MCF-7 (Breast Cancer) | 17.09 |

| MDA-MB-231 (Breast Cancer) | 21.20 |

Research Focus of the Outline on this compound and its Derivatives

This article will focus exclusively on the chemical and biological research aspects of this compound and its derivatives. The content will be structured to provide a thorough and scientifically accurate overview based on the existing academic literature. The primary research focus will be on the synthesis of novel compounds derived from this compound and the subsequent evaluation of their biological activities, particularly in the fields of mycology and oncology. The discussion will be strictly limited to the research findings and will not include any information regarding dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzimidazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVJBZMVMCCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 1h Benzimidazol 1 Yl Propan 2 One

Established Synthetic Pathways for 1-(1H-Benzimidazol-1-yl)propan-2-one

The synthesis of this compound, a key intermediate in medicinal chemistry, is achieved through established pathways that include both traditional and modern techniques.

Conventional Multistep Reaction Schemes

The most common conventional method for synthesizing this compound involves the direct N-alkylation of the benzimidazole (B57391) ring. This nucleophilic substitution reaction is typically carried out by reacting benzimidazole with a suitable 3-carbon halo-ketone, such as chloroacetone (B47974) or bromoacetone (B165879), in the presence of a base.

The general reaction scheme proceeds as follows: Benzimidazole, acting as a nucleophile, attacks the electrophilic carbon of the halo-ketone, displacing the halide ion. A base is required to deprotonate the N-H of the benzimidazole, enhancing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically conducted in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Table 1: Conventional Synthesis Parameters

| Reactants | Base | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Benzimidazole, Chloroacetone | K₂CO₃ | Acetone | Reflux | Moderate to High |

This method is a foundational technique for producing various N-substituted benzimidazoles. nih.gov For instance, a similar reaction involves treating benzimidazole with chloroacetyl chloride in acetone with a catalyst to form an intermediate like 1-(1H-benzoimidazol-1-yl)-2-chloroethanone, which can then be further modified. jpsionline.com

Microwave-Assisted Synthetic Routes

To overcome the limitations of conventional heating, such as longer reaction times and lower yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in benzimidazole chemistry. jocpr.com This "green chemistry" approach offers significant advantages, including a dramatic reduction in reaction times (from hours to minutes), improved yields, and higher product purity. nih.govmdpi.com

In the context of this compound synthesis, microwave irradiation can be applied to the N-alkylation reaction. The use of microwaves accelerates the reaction by efficiently heating the polar molecules in the reaction mixture. jocpr.com Studies on the synthesis of various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated that microwave-assisted methods can produce yields ranging from 40% to as high as 99%. nih.gov The synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave conditions has also been reported, highlighting the efficiency and environmental benefits of this technique. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux in solvent |

Design and Synthesis of Novel Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for chemical modifications. Researchers have explored derivatization at both the benzimidazole and the propan-2-one moieties to create a library of novel compounds.

Modifications at the Benzimidazole Moiety

Substitutions on the benzene (B151609) ring of the benzimidazole moiety are a common strategy to modulate the properties of the molecule. This is often achieved by starting the synthesis with a pre-substituted o-phenylenediamine. For example, reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine through condensation and subsequent N-alkylation can yield 6-nitro- or 6-chloro- analogues of this compound. nih.gov These modifications can significantly influence the electronic and steric properties of the final compound.

Modifications at the Propan-2-one Moiety

The ketone group of the propan-2-one moiety is a prime site for chemical derivatization.

Oxime Ethers: The carbonyl group can be readily converted into an oxime by reaction with hydroxylamine. The resulting oxime can be further alkylated or benzylated to produce a series of this compound oxime-ethers. researchgate.net This modification introduces a new functional group and expands the structural diversity of the parent compound.

Hydrazones: Another key derivatization involves the condensation of the ketone with hydrazines to form hydrazones. For instance, reacting the ketone with various substituted hydrazines can yield a range of 1H-benzimidazol-2-yl hydrazone derivatives. unl.ptnih.gov This approach has been used to introduce additional aromatic or heterocyclic rings, often bearing hydroxyl or methoxy (B1213986) substituents. unl.pt

Hybrid Molecules Incorporating Additional Pharmacophores

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. nih.gov The this compound scaffold has been successfully integrated with various other heterocyclic systems.

Morpholine (B109124): Hybrid molecules incorporating the morpholine ring have been synthesized. A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers were synthesized from 2-chloromethyl-1H-benzoimidazole and morpholine, followed by reaction with bromoacetone and further derivatization. researchgate.net

Oxadiazole: The synthesis of benzimidazole-oxadiazole hybrids is a well-explored area. researchgate.netrsc.org These hybrids are often synthesized by creating a linker between the two heterocyclic systems. For example, 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was synthesized from a benzimidazole-containing hydrazide precursor under microwave irradiation. researchgate.net

Triazole: The 1,2,3-triazole ring is a popular component in hybrid molecules, often formed via "click" chemistry. nih.gov Benzimidazole-triazole hybrids have been synthesized by reacting azido-benzimidazole derivatives with various alkynes. researchgate.netmdpi.com This approach allows for the efficient connection of the benzimidazole core to other chemical entities through a stable triazole linker.

Thiadiazole: Benzimidazole-1,3,4-thiadiazole hybrids have also been developed. nih.gov Synthesis can involve creating amide bond linkages between the two heterocycles, starting from precursors like 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov

Pyrazole (B372694): The combination of benzimidazole and pyrazole moieties has led to the creation of novel hybrid structures. nih.gov One synthetic route involves reacting 1-(1H-benzoimidazol-1-yl)-2-chloroethanone with hydrazine (B178648) to form a hydrazide intermediate. This intermediate is then cyclized with ethyl acetoacetate (B1235776) to yield a pyrazolone (B3327878) ring attached to the benzimidazole scaffold via an acetyl linker. jpsionline.com

Table 3: Summary of Synthesized Hybrid Molecules

| Added Pharmacophore | Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Morpholine | Multistep synthesis | 2-chloromethyl-1H-benzoimidazole, Bromoacetone | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) | Cyclization of hydrazide | 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide | researchgate.net |

| 1,2,3-Triazole | Click chemistry (cycloaddition) | 2-azido-1H-benzo[d]imidazole, terminal alkynes | researchgate.netmdpi.com |

| 1,3,4-Thiadiazole | Amide bond formation | 2-(chloromethyl)-1H-benzo[d]imidazole | nih.gov |

Ligand Synthesis and Coordination Chemistry of this compound Derivatives

Formation of Transition Metal Complexes

There is currently no available scientific literature detailing the synthesis and characterization of transition metal complexes specifically involving this compound or its immediate derivatives as ligands. While the synthesis of various transition metal complexes with other benzimidazole-based ligands is well-documented, specific data on complex formation with the title compound, including the types of metals used, coordination modes, and structural details, are not present in the public domain.

Evaluation of Catalytic Properties of Derived Complexes

Consistent with the lack of information on their synthesis, there are no published studies evaluating the catalytic properties of transition metal complexes derived from this compound. Research into the potential catalytic activity of such complexes in various chemical transformations has not been reported. Therefore, no data on their efficiency, selectivity, or reaction scope is available.

Biological Activities and Mechanistic Investigations of 1 1h Benzimidazol 1 Yl Propan 2 One and Its Analogues

Antimicrobial Activity Studies

Derivatives of 1-(1H-benzimidazol-1-yl)propan-2-one have been investigated for their potential to combat microbial infections. The versatility of the benzimidazole (B57391) ring allows for chemical modifications that can enhance potency against a range of pathogenic fungi and bacteria. nih.gov

Analogues of this compound have demonstrated notable antifungal properties. A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers were synthesized and evaluated for their activity against several phytopathogenic fungi. researchgate.net Many of these compounds exhibited excellent antifungal activity, in some cases exceeding that of the commercial fungicide carbendazim (B180503), when tested against Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia using the mycelium growth-rate method. researchgate.net

Other studies on different benzimidazole derivatives have also confirmed their potential as antifungal agents. For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showed significant activity against various species of Candida, Aspergillus, and dermatophytes. nih.gov Similarly, certain 3-(1H-imidazol-1-yl)propan-1-one oxime esters displayed potent anti-Candida activity, with one compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, showing higher potency than both fluconazole (B54011) and miconazole (B906) against Candida albicans. mdpi.com The mechanism of action for many azole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Specific chloro-substituted benzimidazol-1-yl-1-phenylpropanone analogues, such as 3-(2-((3-chlorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one and 3-(2-((4-chlorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one, were found to be particularly effective against the fungal strains C. albicans and A. niger. researchgate.net

Table 1: Antifungal Activity of Selected Benzimidazole Analogues

| Compound/Analogue Class | Fungal Strains | Activity/MIC | Reference |

|---|---|---|---|

| 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum, Beans sclerotia | Excellent activity, some higher than carbendazim | researchgate.net |

| 3-(2-((3-chlorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | Candida albicans, Aspergillus niger | Competent activity | researchgate.net |

| 3-(2-((4-chlorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | Candida albicans, Aspergillus niger | Competent activity | researchgate.net |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., dermatophytes | MIC: 0.5-256 µg/ml | nih.gov |

This table is interactive and can be sorted by column.

The antibacterial potential of benzimidazole derivatives has been extensively explored. nih.gov Analogues of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of novel benzimidazol-1-yl-1-phenylpropanone hybrids were designed and synthesized. researchgate.net Among these, compounds with fluoro substitutions, specifically 3-(2-((3-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one and 3-(2-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one, demonstrated excellent activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Another derivative with a 2-fluoro substitution was also potent against E. coli, B. subtilis, and S. aureus. researchgate.net

The minimum inhibitory concentration (MIC) values were determined using a serial two-fold dilution method, with ciprofloxacin (B1669076) used as a standard. researchgate.net The results indicated that specific structural modifications, such as the position of the fluoro group on the benzylidene ring, can significantly influence antibacterial potency. researchgate.net

Table 2: Antibacterial Activity of Selected Benzimidazol-1-yl-1-phenylpropanone Analogues

| Compound | Bacterial Strains | Activity Level | Reference |

|---|---|---|---|

| 3-(2-((3-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | E. coli, P. aeruginosa, B. subtilis, S. aureus | Excellent | researchgate.net |

| 3-(2-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | E. coli, P. aeruginosa, B. subtilis, S. aureus | Excellent | researchgate.net |

| 3-(2-((2-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | E. coli, B. subtilis, S. aureus | Potent | researchgate.net |

| 3-(2-((3-nitroobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good to moderate | researchgate.net |

This table is interactive and can be sorted by column.

Anticancer and Antiproliferative Activity Studies

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have emerged as a promising class of compounds. researchgate.net Analogues of this compound, particularly halogenated derivatives, have been a focus of such investigations.

A significant analogue, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, has been synthesized and evaluated for its anticancer activity. mdpi.comnih.gov Its cytotoxicity was assessed using the MTT assay against several human cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) and breast cancer lines (MCF-7, MDA-MB-231), as well as against normal Vero cells for selectivity comparison. mdpi.comnih.gov

The results showed that the compound exhibited varying degrees of cytotoxicity against the tested cell lines. nih.gov The CCRF-CEM and MCF-7 cell lines were found to be the most responsive to the compound. mdpi.comnih.gov In contrast, the MDA-MB-231 breast cancer cell line was the most resistant, with IC50 values even higher than those observed for the normal Vero cells, a finding consistent with the known drug-resistant nature of this cell line. nih.gov The pro-apoptotic activity of this compound is linked to its ability to inhibit protein kinases like CK2 and PIM-1, which are considered valuable targets in cancer therapy. mdpi.comnih.gov

Table 3: Cytotoxicity (IC50) of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not specified in abstract | mdpi.comnih.gov |

| MCF-7 | Breast Cancer | Data not specified in abstract | mdpi.comnih.gov |

| MDA-MB-231 | Breast Cancer | Most resistant | nih.gov |

This table is interactive and can be sorted by column.

Other benzimidazole derivatives have also shown significant cytotoxic activity. For example, novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (B1245722) derivatives were synthesized and screened for anticancer activity. ijirt.org Compound IVf (R = 2-nitrophenyl) showed an IC50 value of 82.07 µM against HBL-100 cell lines, while compound IVg (R = 3-nitrophenyl) had an IC50 of 126.13 µM against HeLa cell lines. ijirt.org

The antiproliferative effects of benzimidazole derivatives are often linked to their ability to interfere with the cell cycle. nih.gov The compound 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one was investigated for its effect on cell cycle progression in CCRF-CEM and MCF-7 cells via flow cytometry. mdpi.com Treatment with the compound for 48 hours led to a significant accumulation of cells in the sub-G1 phase, which is indicative of DNA degradation characteristic of apoptotic cells. mdpi.com In CCRF-CEM cells treated with 16 µM of the compound, 32% of the cells were found in the sub-G1 phase, confirming its pro-apoptotic properties. mdpi.com

Other studies on different benzimidazole-based compounds have also demonstrated the ability to induce cell cycle arrest. nih.govmdpi.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines, an effect linked to their inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of chemotherapy. researchgate.net The analogue 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one has been identified as a potent inducer of apoptosis. mdpi.com Its pro-apoptotic activity was examined in CCRF-CEM and MCF-7 cells using several flow cytometry-based assays, including annexin (B1180172) V binding (to detect early apoptosis), analysis of mitochondrial membrane potential disruption, and caspase-3 activation. mdpi.comnih.gov

The results confirmed that the compound induces apoptosis, with its effects being more pronounced than the parent compound, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi). mdpi.com The mechanism is associated with the intracellular inhibition of PIM-1 kinase, supporting the hypothesis that PIM-1 is a promising molecular target for leukemia treatment. mdpi.comnih.gov Other related derivatives have also been shown to induce apoptosis through the mitochondrial pathway. nih.gov

Table of Compounds

Enzyme Inhibition Studies

The therapeutic potential of the benzimidazole scaffold is largely attributed to its ability to interact with and inhibit a wide array of enzymes crucial to various pathological and physiological processes. Analogues of this compound have been the subject of numerous studies to elucidate their enzyme inhibitory profiles, revealing a broad spectrum of activity that spans from fungal metabolic pathways to human inflammatory and neurological systems.

Inhibition of Fungal Metabolic Enzymes (e.g., 14-α-Sterol Demethylase)

The benzimidazole core is a well-established pharmacophore in the development of antifungal agents. A primary mechanism for azole-based antifungals is the inhibition of cytochrome P450-dependent sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthetic pathway of fungi. ejgm.co.uk Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Analogues of this compound have demonstrated significant antifungal properties. A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, which are direct derivatives, were synthesized and evaluated for their activity against several plant pathogenic fungi. brieflands.com Many of these compounds exhibited excellent antifungal activity, in some cases surpassing that of the commercial fungicide carbendazim. brieflands.com The research highlights the potential of the this compound skeleton as a foundation for developing new antifungal agents that likely target key fungal metabolic enzymes like 14-α-sterol demethylase. ejgm.co.ukbrieflands.com

| Compound/Analogue | Target Fungi | Activity |

| 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent antifungal activity, some higher than carbendazim brieflands.com |

| 3‐(2‐((3‐chlorobenzylidene)amino)‐1H‐benzo[d]imidazol‐1‐yl)‐1‐phenylpropan‐1‐one | C. albicans, A. niger | Competent antifungal activity |

| 3‐(2‐((4‐chlorobenzylidene)amino)‐1H‐benzo[d]imidazol‐1‐yl)‐1‐phenylpropan‐1‐one | C. albicans, A. niger | Competent antifungal activity |

Modulation of Mammalian Cytochrome P450 Enzymes

While benzimidazole derivatives can inhibit fungal cytochrome P450 enzymes, they also interact with mammalian CYPs, which are critical for the metabolism of xenobiotics, including drugs. nih.govresearchgate.net This modulation can lead to significant drug-drug interactions. Studies on 2-pyridinylmethylsulfinyl benzimidazole derivatives, such as the proton-pump inhibitors omeprazole (B731) and lansoprazole, have shown that these compounds can induce the expression of human cytochrome P450 1A1 (CYP1A1) in the HepG2 human hepatoma cell line. plantarchives.org

Investigations using Northern and Western blot analysis revealed that omeprazole is a more potent inducer of CYP1A1 than lansoprazole, while pantoprazole (B1678409) did not show inductive effects. plantarchives.org This induction corresponds with results observed in primary cultures of human hepatocytes, suggesting that the benzimidazole scaffold can significantly influence the expression and activity of these critical drug-metabolizing enzymes. plantarchives.org

| Benzimidazole Derivative | Effect on CYP1A1 Expression (HepG2 cells) | Potency |

| Omeprazole | Inducer | More potent than Lansoprazole plantarchives.org |

| Lansoprazole | Inducer | Less potent than Omeprazole plantarchives.org |

| Pantoprazole | No induction observed | N/A plantarchives.org |

| E3810 | Inducer | Less potent than Omeprazole plantarchives.org |

Inhibition of Protein Kinases (e.g., CK2, Topoisomerase I)

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Benzimidazole derivatives are recognized as potent inhibitors of several protein kinases. nih.govekb.eg

Specifically, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, a halogenated analogue of the parent compound, has been identified as an effective inhibitor of PIM-1 kinase and a weaker inhibitor of protein kinase CK2α. ijper.orgnih.gov Enzymatic assays demonstrated that this derivative inhibits PIM-1 with an IC₅₀ value of 0.52 µM and CK2α with an IC₅₀ of 6.65 µM. ijper.org This compound was found to be a more efficient inhibitor of PIM-1 than CK2. ijper.org The pro-apoptotic activity of this analogue in leukemia and breast cancer cells is linked to its intracellular inhibition of these kinases. ijper.orgnih.gov

Furthermore, other novel bisbenzimidazole derivatives have been synthesized and evaluated as anticancer agents that target human topoisomerase I, another crucial enzyme involved in DNA replication and repair. researchgate.net

| Compound/Analogue | Target Kinase | IC₅₀ (µM) |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | PIM-1 | 0.52 ijper.org |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CK2α | 6.65 ijper.org |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | PIM-1 | 0.45 ijper.org |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | CK2α | 0.40 ijper.org |

Inhibition of Neurotransmitter-Related Enzymes (e.g., Acetylcholinesterase, Monoamine Oxidases)

The benzimidazole structure has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease by targeting key enzymes in neurotransmitter pathways. nih.gov

Acetylcholinesterase (AChE) Inhibition: Several studies have demonstrated that benzimidazole derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. nih.govnih.gov A variety of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives and benzimidazole-based thiazoles have shown potent in vitro inhibitory activity against both AChE and BChE, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range. tandfonline.comtandfonline.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are targets for the treatment of depression and Parkinson's disease. nih.gov While direct studies on this compound are limited, research on structurally related heterocyclic compounds has shown significant MAO inhibitory potential. Derivatives of 2,1-benzisoxazole and 1,3-oxazole have been identified as inhibitors of human MAO-A and MAO-B, with some showing selectivity for the MAO-B isoform, which is particularly relevant for Parkinson's disease treatment. nih.gov

| Compound Class/Analogue | Target Enzyme | IC₅₀ Range (µM) |

| Benzimidazole-based thiazoles | Acetylcholinesterase (AChE) | 0.10 - 11.10 tandfonline.com |

| Benzimidazole-based thiazoles | Butyrylcholinesterase (BChE) | 0.20 - 14.20 tandfonline.com |

| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | eeAChE / hAChE | Active, with compound 3c and 3e being most potent tandfonline.com |

| 2,1-Benzisoxazole derivatives | MAO-A / MAO-B | Varied, with some selective for MAO-B nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

Inhibition of Inflammatory Response Enzymes (e.g., Cyclooxygenases, Cytosolic Phospholipase A2)

Benzimidazole analogues have shown promise as anti-inflammatory agents by targeting enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX-1 and COX-2) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Several novel benzimidazole derivatives have been synthesized and identified as selective and potent COX-2 inhibitors. researchgate.netnih.gov In vitro assays have shown certain derivatives to have IC₅₀ values for COX-2 inhibition that are comparable or superior to the standard drug indomethacin. nih.gov

Cytosolic Phospholipase A2 (cPLA₂) Inhibition: Cytosolic phospholipase A₂ (cPLA₂) is the enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes. The 1-heteroarylpropan-2-one scaffold, which is the core structure of this compound, is a known inhibitor of cPLA₂α. Structurally related compounds, such as 1-indol-1-yl-propan-2-ones and thiazolyl ketones, have been developed as potent inhibitors of human cytosolic phospholipase A₂α, demonstrating the potential of this chemical class to act as upstream anti-inflammatory agents.

| Compound Class/Analogue | Target Enzyme | IC₅₀ (µM) |

| Novel Benzimidazole Derivatives (4a, 4b, 5, 6, 9) | COX-2 | 0.13 - 0.27 nih.gov |

| Indomethacin (Reference) | COX-2 | 0.41 nih.gov |

| Thiazolyl Ketone (GK420) | cPLA₂α | 0.09 |

| Indole-based inhibitor (ASB14780) | cPLA₂α (human whole blood) | 0.020 |

Anti-Lipase Activity

Pancreatic lipase (B570770) is a crucial enzyme for the digestion and absorption of dietary fats, making it a key target for the management of obesity. Inhibition of this enzyme can reduce fat absorption from the gut. Research has shown that the benzimidazole scaffold is a promising starting point for developing lipase inhibitors.

A study involving the microwave-assisted synthesis of novel benzimidazole derivatives identified several compounds with significant pancreatic lipase inhibitory activity. One of the most active compounds, a 2-benzyl-4,5-dichloro-1H-benzimidazole derivative (compound 3b), demonstrated an IC₅₀ value of 0.17 µg/mL, showing potent activity compared to the clinically used lipase inhibitor, Orlistat (IC₅₀ = 0.04 µg/mL). This indicates that benzimidazole analogues can effectively inhibit this key digestive enzyme.

| Compound/Analogue | Concentration (µg/mL) | % Pancreatic Lipase Inhibition | IC₅₀ (µg/mL) |

| Benzimidazole derivative (3b) | 0.625 | 84% | 0.17 |

| Benzimidazole derivative (3b) | 1.25 | 97% | |

| Benzimidazole derivative (3b) | 6.25 | 98% | |

| Orlistat (Reference) | 0.625 | 98% | 0.04 |

| Orlistat (Reference) | 1.25 | 99% | |

| Orlistat (Reference) | 6.25 | 100% |

Antiviral Activity Research

Benzimidazole derivatives have demonstrated considerable potential as broad-spectrum antiviral agents, exhibiting activity against a variety of DNA and RNA viruses. Research has highlighted their efficacy in inhibiting viral replication and propagation through various mechanisms.

Substituted benzimidazoles have been evaluated against a panel of viruses, showing potent activity. For instance, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles displayed powerful activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov A broader screening of eighty-six assorted benzimidazole derivatives revealed that fifty-two of them had varying levels of activity against one or more of the ten RNA and DNA viruses tested, with Coxsackievirus B5 (CVB-5), RSV, BVDV, and Poliovirus type-1 (Sabin strain) being the most frequently affected. asm.org

The structural versatility of the benzimidazole ring allows for modifications that can enhance potency and selectivity against viral targets. acs.org These derivatives can inhibit critical viral processes such as genome replication, protein processing, and virus entry into host cells. acs.org For example, substituents at the 2-position of the benzimidazole ring can improve binding to viral polymerases or proteases, which are essential for the viral life cycle. acs.org

Table 1: Antiviral Activity of Selected Benzimidazole Analogues

| Compound/Analogue Class | Virus | Activity Metric (EC₅₀) | Reference |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM | nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Bovine Viral Diarrhea Virus (BVDV) | Moderately active | nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Yellow Fever Virus (YFV) | Moderately active | nih.gov |

| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 μM | asm.org |

| Assorted benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5-15 μM | asm.org |

| Disubstituted benzimidazole ribonucleosides | Human Cytomegalovirus (HCMV) | Weakly active | mdpi.com |

| Benzimidazole-based compounds | Lassa Virus (LASV) | 7.58 to 15.46 nM | nih.gov |

| Benzimidazole derivatives | Human Immunodeficiency Virus (HIV-1) | IC₅₀ of 3.45 nM | nih.gov |

Anti-inflammatory Response Investigations

Benzimidazole derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. These compounds exert their effects by interacting with targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. asm.org

Studies have shown that certain benzimidazole derivatives can significantly reduce inflammation in preclinical models. For example, some 1-substituted pyrimidin-2-yl benzimidazoles have demonstrated potent anti-inflammatory effects by inhibiting lymphocyte-specific kinase (Lck). asm.org Another study reported that 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole exhibited a 53.2% inhibition of rat paw edema in a carrageenan-induced inflammation model. asm.org Furthermore, a series of 2-substituted benzimidazole derivatives showed significant anti-inflammatory properties, with one compound, 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene (B151609) sulfonamide, displaying 64% inhibition in the carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac (B195802) sodium. mdpi.com

The anti-inflammatory potential of benzimidazole analogues is often attributed to their structural features which allow for effective binding to the active sites of inflammatory enzymes.

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Analogues

| Compound/Analogue Class | Model | Inhibition | Reference |

| 2-Cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 53.2% | asm.org |

| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide | Carrageenan-induced rat paw edema | 64% | mdpi.com |

| 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | Carrageenan-induced rat paw edema | 63.35% | mdpi.com |

| 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline | Carrageenan-induced rat paw edema | 37.31% | mdpi.com |

| 4-((1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine | Carrageenan-induced rat paw edema | 74.17% | mdpi.com |

Antioxidant Capacity Assessments

Several benzimidazole derivatives have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and inhibit oxidative damage. The antioxidant capacity is often linked to the presence of specific functional groups on the benzimidazole core that can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were evaluated for their in vitro antioxidant activity. Most of the synthesized compounds exhibited inhibitory activity against lipid peroxidation (LPO), with the most active compound showing 57% inhibition, which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another study on various benzimidazole derivatives found that compounds with dihydroxy substitutions on the phenyl ring showed potent antioxidant activity, with some exhibiting stronger radical scavenging potential than the standard propyl gallate. nih.gov

These findings suggest that the benzimidazole scaffold can be a valuable template for the design of new antioxidant agents.

Table 3: Antioxidant Activity of Selected Benzimidazole Analogues

| Compound/Analogue Class | Assay | Activity Metric (IC₅₀ or % Inhibition) | Reference |

| 2-(2-(4-Bromophenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene)acetohydrazide | Lipid Peroxidation Inhibition | 57% inhibition | nih.gov |

| 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole | DPPH radical scavenging | IC₅₀ = 29.14 ± 0.47 µM | nih.gov |

| 2-(2,5-Dihydroxyphenyl)-1H-benzimidazole | DPPH radical scavenging | IC₅₀ = 22.42 ± 0.26 µM | nih.gov |

| 2-(1H-1,3-benzodiazol-2-yl) phenol | DPPH radical scavenging | EC₅₀ = 1.34 µg/mL | nih.gov |

| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | DPPH radical scavenging | EC₅₀ = 1.01 µg/mL | nih.gov |

Anthelmintic Efficacy Evaluation

The benzimidazole class of compounds is well-established in the field of anthelmintics, with several derivatives, such as albendazole (B1665689) and mebendazole, being used clinically to treat parasitic worm infections. These compounds are known for their broad-spectrum activity against various nematodes and cestodes.

The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite by binding to β-tubulin. This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately resulting in the death of the parasite. impactfactor.org

Research on novel benzimidazole derivatives continues to yield compounds with potent anthelmintic activity. For instance, a study on benzimidazole-2-arylpropenones demonstrated strong potential against Haemonchus contortus. scirp.org Another investigation into 1H-benzimidazol-2-ylthioacetylpiperazine derivatives showed enhanced activity against Trichinella spiralis muscle larvae compared to related compounds. These studies underscore the ongoing importance of the benzimidazole scaffold in the development of new and more effective anthelmintic drugs.

Table 4: Anthelmintic Activity of Selected Benzimidazole Analogues

| Compound/Analogue Class | Parasite | Activity Metric | Reference |

| Albendazole Analogue (A6) | Toxocara canis larvae (in vitro) | More active than albendazole at 0.18 µM | acs.org |

| Albendazole Analogues (A7-A11) | Hymenolepis nana adults (in vivo) | 88-97% removal of cestode adults | acs.org |

| Benzimidazolyl-phenylpropenone | Haemonchus contortus | 0.007 µM | scirp.org |

| 1H-benzimidazol-2-ylthioacetylpiperazine derivative (7a) | Trichinella spiralis muscle larvae | 33.8% mortality at 100 µg/mL after 48h | |

| Piperazine benzimidazole derivative (7c) | Trichinella spiralis muscle larvae | 92.7% reduction in parasite activity at 100 µg/mL after 48h |

Advanced Mechanistic Elucidation

The biological activities of benzimidazole derivatives are rooted in their interactions with various biomolecules, including DNA and proteins. The planar structure of the benzimidazole ring system allows for intercalation between DNA base pairs or binding within the minor groove of the DNA helix. nih.gov These interactions can interfere with DNA replication and transcription, contributing to the cytotoxic effects of some of these compounds.

The protein binding affinity of benzimidazole derivatives is a key determinant of their pharmacological effects. Molecular docking studies have shown that these compounds can bind to a variety of protein targets. For instance, certain benzimidazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. mdpi.comnih.gov In silico studies have also demonstrated the binding of benzimidazole derivatives to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which is consistent with their anti-inflammatory activity. impactfactor.orgresearchgate.net The binding affinity is influenced by the nature and position of substituents on the benzimidazole core, which can be tailored to enhance selectivity and potency for a specific target.

Benzimidazole derivatives can exert their biological effects by disrupting critical cellular pathways. Two well-documented examples are the inhibition of ergosterol biosynthesis in fungi and the disruption of tubulin polymerization in both eukaryotic parasites and cancer cells.

Ergosterol Biosynthesis Inhibition: Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Some novel benzimidazole derivatives have been found to inhibit the ergosterol biosynthesis pathway. For example, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole has been shown to target Erg11p, a key enzyme in this pathway. nih.govasm.orgnih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and causing cell death. This mechanism is distinct from the tubulin-targeting action of other benzimidazoles. nih.govasm.orgnih.gov

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a hallmark mechanism of action for many benzimidazole compounds, particularly in their role as anthelmintic and anticancer agents. mdpi.comnih.gov By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. impactfactor.org This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in rapidly dividing cells, such as those of parasites and tumors. mdpi.com Numerous studies have identified novel benzimidazole analogues that act as potent tubulin polymerization inhibitors, often binding to the colchicine site on tubulin. acs.orgmdpi.comnih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design for 1 1h Benzimidazol 1 Yl Propan 2 One Derivatives

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core. nih.gov SAR studies have consistently shown that substitutions at the N1, C2, C5, and C6 positions can dramatically alter the potency and selectivity of these compounds. nih.gov

For instance, in a series of benzimidazol‐1‐yl‐1‐phenylpropanone analogs evaluated for antimicrobial activity, the electronic properties of substituents on a benzylideneamino moiety at the C2-position played a critical role. researchgate.net Electron-withdrawing groups, such as fluoro (F), chloro (Cl), and nitro (NO2), were found to be particularly effective. Derivatives with a fluoro group at the 3rd or 4th position of the benzylidene ring exhibited excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, chloro-substituted analogs showed high competency against fungal strains (Candida albicans, Aspergillus niger). researchgate.net This suggests that electronegative substituents can enhance the interaction of the molecule with its microbial target, potentially through mechanisms like hydrogen bonding or dipole interactions.

The position of the substituent is equally important. In the same study, a fluoro group at the 2nd position of the benzylidene ring resulted in potent activity against most bacterial strains but only moderate action against P. aeruginosa, highlighting that subtle positional shifts can impact the spectrum of activity. researchgate.net Nitro groups at the 3rd and 4th positions also conferred good to moderate activity against all tested bacterial strains. researchgate.net These findings underscore the principle that both the electronic nature (electron-donating vs. electron-withdrawing) and the specific location of a substituent are key determinants of the pharmacological outcome.

| Compound ID | C2-Substituent (on benzylideneamino ring) | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans | A. niger |

| 6c | 2-Fluoro | 3.125 | 6.25 | 3.125 | 3.125 | 6.25 | 12.5 |

| 6g | 3-Fluoro | 3.125 | 3.125 | 3.125 | 3.125 | 6.25 | 6.25 |

| 6k | 4-Fluoro | 3.125 | 3.125 | 3.125 | 3.125 | 6.25 | 6.25 |

| 6f | 3-Chloro | 6.25 | 6.25 | 6.25 | 6.25 | 3.125 | 3.125 |

| 6j | 4-Chloro | 6.25 | 6.25 | 6.25 | 6.25 | 3.125 | 3.125 |

| 6h | 3-Nitro | 6.25 | 12.5 | 6.25 | 6.25 | 12.5 | 12.5 |

| 6l | 4-Nitro | 6.25 | 12.5 | 6.25 | 6.25 | 12.5 | 12.5 |

| Ciprofloxacin (B1669076) | - | 0.78 | 0.78 | 1.56 | 1.56 | - | - |

| Clotrimazole | - | - | - | - | - | 1.56 | 1.56 |

Table 1: In vitro antimicrobial activity (MIC, µg/mL) of selected 3-(2-((substituted-benzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one derivatives, demonstrating the influence of substituent nature and position. Data sourced from a 2020 study. researchgate.net

Impact of the Propan-2-one Moiety and Alkyl Linker Modifications on Pharmacological Profile

The propan-2-one moiety and the ethyl linker connecting it to the N1 position of the benzimidazole ring are not merely passive spacers but active contributors to the molecule's pharmacological profile. Modifications in this region can significantly affect binding affinity, selectivity, and pharmacokinetic properties.

Research has explored replacing the terminal methyl group of the propan-2-one with larger, more complex functionalities. For example, a series of derivatives were synthesized where the propan-1-one was attached to a 4-phenylpiperazine group, creating 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one analogs. This modification introduces a bulky, lipophilic group that can explore different binding pockets within a target enzyme, such as cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.

Furthermore, modifications can be made by incorporating other functional groups into the linker. For instance, the synthesis of 1-((4-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one demonstrates the replacement of the simple benzimidazole with a more complex thiazolyl-benzimidazole scaffold, while retaining the propan-2-one element. researchgate.net Such changes fundamentally alter the molecule's shape, polarity, and hydrogen bonding capacity, leading to potent inhibitory activity against targets like COX enzymes. researchgate.net

Synergistic Effects of Hybridization with Complementary Pharmacophores

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to create multifunctional ligands with potentially synergistic or additive effects. nih.gov This technique has been successfully applied to the 1-(1H-benzimidazol-1-yl)propan-2-one scaffold to develop agents that can interact with multiple biological targets simultaneously.

One example involves the creation of benzimidazole-triazole hybrids. researchgate.net Both benzimidazoles and triazoles are well-established pharmacophores with a broad range of biological activities. By linking these two heterocyclic systems, researchers have designed multi-target inhibitors of enzymes crucial for cancer progression, such as EGFR, VEGFR-2, and Topoisomerase II. researchgate.net

Another approach is the integration of the benzimidazole scaffold with a phthalimide (B116566) subunit, derived from thalidomide, which is known to inhibit TNF-α. nih.gov This hybridization strategy aimed to create a single molecule with dual inhibitory activity against both cyclooxygenases (COXs)/lipoxygenases (LOXs) and TNF-α, which are key mediators of inflammation. nih.gov The resulting hybrid molecules showed potent, submicromolar inhibition of COX and LOX enzymes, demonstrating the successful combination of pharmacophoric elements. nih.gov

Computational-Aided Rational Design for Optimized Biological Performance

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel therapeutic agents, allowing for the prediction of molecular interactions and the optimization of ligand binding before synthesis. semanticscholar.org For derivatives of this compound, computational methods like molecular docking are widely used to elucidate binding modes, predict binding affinities, and guide SAR studies. semanticscholar.orgnih.gov

Molecular docking studies have been instrumental in understanding the antimicrobial activity of benzimidazol‐1‐yl‐1‐phenylpropanone analogs. researchgate.net These studies showed that the designed molecules bind effectively within the active site of bacterial DNA gyrase B, a crucial enzyme for DNA replication. The in silico results were in strong agreement with the in vitro antimicrobial data, validating the computational model and providing a structural basis for the observed activity. researchgate.net Docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and amino acid residues in the enzyme's active site, explaining why certain substituents enhance potency.

In the context of anti-inflammatory drug design, docking studies have been performed on targets like COX-2. For a series of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives, docking simulations helped to visualize the binding conformations within the COX-2 active site. This provided insights into how these molecules inhibit the enzyme, paving the way for the design of more selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.

Furthermore, computational approaches are used to design dual inhibitors targeting multiple proteins. For example, benzimidazole-based derivatives have been designed and docked into the active sites of both EGFR and BRAFV600E, two kinases involved in cancer signaling pathways. mdpi.com The docking scores and analysis of binding interactions confirmed the potential of these compounds to act as dual inhibitors, guiding the selection of the most promising candidates for synthesis and biological evaluation. mdpi.com These computational studies significantly accelerate the drug discovery process by prioritizing compounds with the highest predicted efficacy and optimal binding characteristics. nih.gov

| Target Protein | Ligand Example | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity |

| DNA Gyrase B | 3-(2-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | -7.2 to -8.5 (Docking Score) | Not specified | Antibacterial |

| EGFR | Benzimidazole-hydrazone derivative (4c) | -7.83 | Met793 | Anticancer |

| BRAFV600E | Benzimidazole-hydrazone derivative (4c) | -9.03 | Cys532, Trp531 | Anticancer |

| MDM2 | Spiroxindole-benzimidazole hybrid (7a) | - (KD = 2.38 μM) | Not specified | Anticancer |

| PPARγ | Benzimidazole-thiazolidinone hybrid (BT-3) | -9.1 | PHE-282, GLU-343 | Antidiabetic |

Table 2: Summary of molecular docking studies for various benzimidazole derivatives, illustrating the use of computational methods to predict binding affinity and identify key interactions for different biological targets. mdpi.comresearchgate.netscispace.commdpi.com

Computational and Theoretical Chemistry Applications for 1 1h Benzimidazol 1 Yl Propan 2 One

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies on benzimidazole derivatives structurally related to 1-(1H-Benzimidazol-1-yl)propan-2-one have revealed their potential to interact with a variety of important biological targets. For instance, keto-benzimidazoles have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ukm.my Docking simulations have shown that the benzimidazole core can mimic the purine (B94841) base of ATP, allowing it to fit within the ATP-binding pocket of EGFR. ukm.my The nitrogen atoms of the benzimidazole ring are often predicted to act as hydrogen bond acceptors, interacting with key residues like Met793 in the hinge region of the EGFR kinase domain. ukm.my

Other studies have explored the interaction of benzimidazole derivatives with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are validated targets for antibiotics. ekb.eg The predicted binding modes suggest that these compounds can occupy the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. nih.gov

The propan-2-one moiety in this compound is expected to influence its binding orientation and interactions within the active site of target proteins. The carbonyl group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues.

The binding affinity of a ligand to its target protein is a critical factor in its potential efficacy. Molecular docking provides an estimation of this affinity, typically expressed as a binding energy score in kcal/mol. Studies on various benzimidazole derivatives have demonstrated a wide range of binding energies depending on the specific derivative and the target protein.

For example, docking of keto-benzimidazoles against the wild-type EGFR (EGFRwt) has yielded binding energies around -8.1 kcal/mol. ukm.my In studies targeting bacterial DNA gyrase B, certain benzimidazole hybrids have shown binding energies ranging from -6.4 to -9.8 kcal/mol. ijpsjournal.com These values are often comparable to or better than those of known inhibitors, suggesting that benzimidazole derivatives are promising candidates for further development.

The analysis of these docking poses reveals key amino acid residues that are crucial for the interaction. For EGFR, besides the hinge region interactions, hydrophobic interactions with residues in the binding pocket are also significant. ukm.my In the case of DNA gyrase, interactions with residues such as Asp83 have been identified as important for the binding of benzimidazole-based inhibitors. nih.gov

Interactive Data Table: Molecular Docking of Benzimidazole Derivatives

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Keto-benzimidazoles | EGFRwt | -8.1 | Met793 ukm.my |

| Benzimidazole Hybrids | DNA Gyrase B | -6.4 to -9.8 ijpsjournal.com | Asp83 nih.gov |

| Benzimidazole-Thiazole Hybrids | COX-2 | -8.485 to -8.927 | - |

| Benzimidazole-Carboxamides | Tubulin (Colchicine Binding Site) | -7.74 to -9.757 | - |

Note: The data presented is for structurally related benzimidazole derivatives and not specifically for this compound.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These theoretical calculations are invaluable for rationalizing experimental observations and predicting the behavior of new compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

DFT calculations on various benzimidazole derivatives have been performed to determine their HOMO-LUMO energies and energy gaps. For instance, a theoretical study on a triazine-substituted benzimidazole derivative calculated a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com The distribution of these orbitals is also informative; in many benzimidazole derivatives, the HOMO is localized over the benzimidazole ring, while the LUMO is distributed over other parts of the molecule, indicating the sites for electrophilic and nucleophilic attack, respectively. dergipark.org.tr The nature and position of substituents on the benzimidazole scaffold significantly influence these electronic properties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as μ2 / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine reported a chemical hardness of 2.2435 eV, indicating its stability. irjweb.com Such calculations are instrumental in predicting the reactivity trends within a series of compounds.

Interactive Data Table: Calculated Quantum Chemical Properties of a Benzimidazole Derivative

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2967 irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8096 irjweb.com |

| HOMO-LUMO Energy Gap | ΔE | 4.4871 irjweb.com |

| Chemical Hardness | η | 2.2435 irjweb.com |

| Chemical Potential | μ | -4.05315 |

| Electrophilicity Index | ω | 3.659 |

Note: The data is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, a related benzimidazole derivative.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.

Several studies have demonstrated a good correlation between the experimental and theoretically calculated NMR spectra of benzimidazole derivatives. beilstein-journals.orgnih.gov By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions, such as hydrogen bonding, which are present in the experimental conditions but may not be fully accounted for in the theoretical model of an isolated molecule. beilstein-journals.org

Similarly, the calculation of vibrational frequencies can help in assigning the various absorption bands observed in the experimental IR and Raman spectra. The theoretical spectra provide a detailed picture of the vibrational modes of the molecule, contributing to a comprehensive understanding of its structural and bonding characteristics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior of biomolecular systems at an atomic level. For a compound like this compound, MD simulations are instrumental in understanding its behavior when interacting with a biological target, such as a protein. These simulations can reveal the stability of binding, conformational changes in both the ligand and the protein, and the specific interactions that govern the formation of the ligand-protein complex.

Examination of Ligand-Protein Complex Stability and Conformational Dynamics

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex predicted by molecular docking and to explore its conformational dynamics. While molecular docking provides a static snapshot of the most likely binding pose, MD simulations introduce temperature, pressure, and solvent effects, offering a dynamic and more realistic view of the complex.

Research on benzimidazole derivatives illustrates this application effectively. For instance, in studies of similar benzimidazole compounds targeting protein kinases, MD simulations are performed to validate the docking results. nih.govresearchgate.net A simulation is typically run for a duration sufficient to observe the system's behavior, often in the nanosecond range. nih.gov

Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand's binding pose is stable. Conversely, a continuously increasing RMSD may indicate an unstable complex where the ligand is dissociating from the binding pocket. nih.gov

Protein-Ligand Interactions: MD simulations allow for the analysis of interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, over the simulation period. This helps identify key protein residues that are crucial for maintaining the ligand's position in the active site. For example, a study on a tetrabromo-derivative of this compound complexed with PIM-1 kinase showed the formation of a stable hydrogen bond with a specific aspartate residue (ASP154) during the simulation. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often critical for biological function. mdpi.com Analysis of the trajectory can reveal how the flexibility of certain protein loops or side chains accommodates the ligand, or how the ligand itself adapts its conformation to fit optimally within the binding site. Studies on other benzimidazole derivatives have shown that molecules can exhibit different conformations, and these dynamic equilibria can be explored computationally. nih.gov

By providing this dynamic perspective, MD simulations serve as a crucial step to refine and validate the binding hypotheses generated from static docking models, thereby increasing confidence in a compound's potential mechanism of action. researchgate.netbiorxiv.org

In Silico Prediction of Pharmacokinetic Properties (e.g., Drug-Likeness, ADME profiles)

In the early stages of drug discovery, it is crucial to evaluate not only the biological activity of a compound but also its pharmacokinetic properties. Poor pharmacokinetics, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are a major cause of late-stage drug failure. nih.gov In silico computational tools offer a rapid and cost-effective way to predict these properties for compounds like this compound, allowing researchers to prioritize candidates with favorable profiles. researchgate.netisca.me

Drug-likeness is a qualitative concept used to assess whether a compound possesses physicochemical properties similar to those of known oral drugs. researchgate.net Several rule-based filters are commonly used, with Lipinski's Rule of Five being one of the most prominent. These rules establish thresholds for molecular properties that influence a drug's ability to be orally bioavailable. For benzimidazole derivatives, in silico studies consistently evaluate compliance with these rules. nih.govnih.gov

The ADME profile of a compound can be predicted using a variety of computational models. These predictions provide valuable information on:

Absorption: Predicting gastrointestinal absorption and cell permeability.

Distribution: Estimating factors like blood-brain barrier penetration and plasma protein binding.

Metabolism: Predicting interactions with key metabolic enzymes, such as the cytochrome P450 family.

Excretion: Estimating the likely routes and rates of elimination from the body.

Web-based platforms like SwissADME and pkCSM are frequently used to generate these predictions for novel series of benzimidazole compounds. researchgate.netisca.me The results help identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification.

| Property | Predicted Value | Acceptable Range/Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 188.22 | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water Partition Coefficient) | 1.50 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | ≤ 140 Ų (Associated with good oral bioavailability) |

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to cross into the central nervous system |

Cheminformatics and Chemical Space Exploration for Analogues of this compound

Cheminformatics involves the use of computational techniques to analyze and organize chemical information, playing a vital role in navigating the vastness of chemical space to discover novel molecules. nih.gov For a given lead compound like this compound, cheminformatics tools are essential for exploring its analogues to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

The exploration of the chemical space around a lead compound can be approached through several computational strategies:

Similarity and Substructure Searching: This is often the initial step, where large chemical databases (e.g., PubChem, ChEMBL) are searched for compounds that are structurally similar to the query molecule. This can quickly identify commercially available or previously synthesized analogues that can be tested, providing immediate structure-activity relationship (SAR) data. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By creating a pharmacophore model based on the structure of this compound and its binding mode to a target protein, this model can be used as a 3D query to screen large virtual libraries for structurally diverse compounds that fit the required features. mdpi.com

Virtual Library Enumeration: This involves the in silico generation of a focused library of analogues by systematically modifying the lead structure. For this compound, this could involve adding various substituents to the benzimidazole ring or altering the propanone side chain. These virtual libraries can then be screened computationally to predict their binding affinity and ADME properties, prioritizing the most promising candidates for synthesis.

Chemical Space Analysis: This involves mapping the physicochemical properties of a set of compounds to visualize their diversity and coverage of the desired property space. By comparing the location of known active compounds with a library of potential analogues, researchers can identify novel areas of chemical space to explore for improved drug candidates. nih.gov

A typical workflow, as demonstrated in studies on other benzimidazole-based inhibitors, involves using a known active compound to perform a similarity search, followed by pharmacophore modeling to filter the hits. mdpi.com The resulting candidates are then subjected to molecular docking and MD simulations to predict their binding affinity and stability, and their ADME profiles are calculated to ensure drug-likeness. mdpi.com This integrated computational approach streamlines the process of lead optimization by focusing synthetic efforts on compounds with the highest probability of success.

Broader Applications in Materials Science and Industrial Chemistry

Role in Polymer Synthesis and Development of Functional Materials

The benzimidazole (B57391) moiety is a well-established component in the synthesis of high-performance polymers due to the rigidity and thermal stability it imparts to the polymer backbone. While direct polymerization of 1-(1H-benzimidazol-1-yl)propan-2-one is not extensively documented, its structure suggests several potential roles in polymer science.

Incorporation into Polymer Chains: The benzimidazole ring system can be integrated into polymer backbones to enhance their thermal and mechanical properties. For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions, resulting in materials with high glass transition temperatures and good thermal stability. acs.orgnih.gov The presence of the N-H group in related benzimidazole compounds allows for reactions similar to those of bisphenols in the synthesis of poly(aryl ether)s. acs.orgnih.govresearchgate.net The propan-2-one group of the title compound could be chemically modified to introduce polymerizable functionalities, allowing it to be incorporated as a side chain.

Functional Side Chains: The ketone group in this compound offers a site for post-polymerization modification. For example, polymers with benzimidazole side chains have been synthesized for applications in gas separation membranes. acs.org The ketone could undergo reactions to attach other functional groups, thereby tuning the properties of the resulting polymer for specific applications, such as creating materials with tailored optical or electronic properties.

Development of Polyimides: Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. Benzimidazole units have been incorporated into polyimide structures to further improve these properties. jlu.edu.cn this compound could serve as a precursor to a diamine monomer, a key component in polyimide synthesis, after suitable chemical modification of the ketone group.

Table 1: Potential Contributions of this compound Moieties to Polymer Properties

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

|---|---|---|

| Poly(aryl ether)s | As a comonomer after modification | Enhanced thermal stability, higher glass transition temperature |

| Polyimides | Precursor to a diamine monomer | Improved thermal and mechanical strength, tailored gas permeability |

| Functional Polymers | As a side-chain component | Tunable properties via ketone group modification |

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms of the benzimidazole ring in this compound are excellent coordination sites for metal ions, making it a promising ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.orgmdpi.com These materials are crystalline solids composed of metal ions or clusters linked by organic ligands, and they have applications in gas storage, separation, and catalysis.

Ligand for MOF Synthesis: Benzimidazole and its derivatives have been extensively used as ligands in the synthesis of MOFs. acs.orgrsc.orgrsc.org The specific structure of the ligand, including its length and substituent groups, plays a crucial role in determining the final architecture and properties of the MOF. acs.org The propan-2-one group of this compound could influence the resulting framework's porosity and functionality.

Formation of Coordination Polymers: Coordination polymers are similar to MOFs but can have lower dimensionality (1D chains or 2D layers). Flexible bis(benzimidazole) ligands have been shown to form a variety of architectures, from discrete units to one- and two-dimensional polymers. acs.org The ability of the benzimidazole moiety to coordinate with various metal ions, such as zinc(II), has been demonstrated in the synthesis of coordination compounds with potential applications in medicine and materials science. mdpi.comnih.gov The presence of the ketone oxygen in this compound could potentially lead to secondary coordination interactions, influencing the dimensionality and topology of the resulting coordination polymer.

Tuning Framework Properties: The introduction of functional groups on the benzimidazole ligand can tailor the properties of the resulting MOFs and coordination polymers. For example, uncoordinated carboxylate groups within the pores of a MOF can enhance its selectivity for CO2 adsorption. rsc.org Similarly, the ketone group of this compound could introduce polarity into the pores of a framework, potentially enhancing its affinity for specific guest molecules.

Table 2: Examples of Benzimidazole Derivatives in MOFs and Coordination Polymers

| Compound Type | Metal Ion | Benzimidazole Ligand | Resulting Structure/Property |

|---|---|---|---|

| MOF | Cd(II), Zn(II) | 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene | 3D porous frameworks with selective gas sorption |

| Coordination Polymer | Cu(II), Cd(II), Zn(II) | 1,4-bis[2-(1-methylbenzimidazol-2-ylmethyl)]benzene | 1D zigzag and helical chains, 2D layers |

| Coordination Compound | Zn(II) | Various benzimidazole derivatives | Mononuclear and dinuclear complexes |

Non-Biological Catalytic Applications